molecular formula C18H18N2O4 B2937302 N1-(3-(benzofuran-2-yl)propyl)-N2-(furan-2-ylmethyl)oxalamide CAS No. 2034558-73-9

N1-(3-(benzofuran-2-yl)propyl)-N2-(furan-2-ylmethyl)oxalamide

Cat. No. B2937302
CAS RN: 2034558-73-9
M. Wt: 326.352
InChI Key: PJPDFPBXSWGASF-UHFFFAOYSA-N
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Description

N1-(3-(benzofuran-2-yl)propyl)-N2-(furan-2-ylmethyl)oxalamide, commonly known as BF-2.8, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. 8, including its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Catalytic Activity Enhancement

N,N'-Bis(furan-2-ylmethyl)oxalamide, a related compound, has been demonstrated to significantly enhance the catalytic activity in Cu-catalyzed coupling of (hetero)aryl bromides with anilines and secondary amines. This method allows for the coupling of a broad range of (hetero)aryl bromides with various (hetero)aryl amines and cyclic secondary amines under relatively low catalyst loadings and temperatures. The high selectivity achieved in these reactions makes it an important tool for synthesizing pharmaceutically relevant building blocks (Bhunia, Kumar, & Ma, 2017).

Aromatase Inhibition

Benzofuran derivatives have shown potential as aromatase inhibitors, which are crucial for developing therapies for estrogen-dependent diseases. These compounds exhibit good to moderate inhibitory activity against aromatase, a key enzyme in the biosynthesis of estrogen, highlighting their potential in pharmaceutical applications (Saberi, Shah, & Simons, 2005).

Renewable Chemical Production

Research into biomass-derived compounds has led to the development of routes for renewable production of phthalic anhydride, a critical industrial chemical, from furan and maleic anhydride. This method involves a two-step reaction process that is efficient and offers a sustainable alternative to traditional phthalic anhydride production methods (Mahmoud, Watson, & Lobo, 2014).

Pharmaceutical Applications

The structural motif of benzofuran and furan, present in N1-(3-(benzofuran-2-yl)propyl)-N2-(furan-2-ylmethyl)oxalamide, has been extensively studied for its pharmacological properties. These include acting as tyrosinase inhibitors, which have implications for treating conditions like hyperpigmentation and malignant melanoma. Ultrasonic-assisted synthesis has been employed to create benzofuran-oxadiazole molecules with significant activity, demonstrating the potential for developing new therapeutic agents (Irfan et al., 2022).

properties

IUPAC Name

N-[3-(1-benzofuran-2-yl)propyl]-N'-(furan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c21-17(18(22)20-12-15-7-4-10-23-15)19-9-3-6-14-11-13-5-1-2-8-16(13)24-14/h1-2,4-5,7-8,10-11H,3,6,9,12H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJPDFPBXSWGASF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)CCCNC(=O)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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